molecular formula C23H23NO4 B2667062 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid CAS No. 2445790-75-8

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid

Cat. No. B2667062
CAS RN: 2445790-75-8
M. Wt: 377.44
InChI Key: OAGCIEISOUBCKN-UHFFFAOYSA-N
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Description

“3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C23H23NO4. It is related to other compounds such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid and 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C23H23NO4. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound may be used in peptide synthesis, as Fmoc is a common protecting group for amines .

Scientific Research Applications

Synthetic Chemistry Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during the synthesis of complex molecules. This protection strategy allows for selective deprotection under mild conditions, preserving other sensitive functional groups in the molecule. This technique has been particularly useful in the synthesis of oligonucleotides and peptides, demonstrating the versatility of the Fmoc group in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Material Science and Polymer Applications

Organosolubility and Optical Transparency

Novel polyimides derived from spiro(fluorene-9,9′-xanthene) structures exhibit remarkable organosolubility, optical transparency, and thermal stability. These properties make them suitable for applications in optoelectronic devices, where materials that combine high thermal resistance with good optical characteristics are essential. The development of these polyimides has implications for the production of transparent, flexible films used in electronic displays and other applications (Zhang et al., 2010).

Electroluminescent Devices

The incorporation of spiro[fluorene-7,9′-benzofluorene] derivatives as host and dopant materials in organic light-emitting diodes (OLEDs) demonstrates their potential in improving the performance of electroluminescent devices. These materials contribute to the development of blue OLEDs with high efficiency and stability, which are critical for the advancement of display technology and lighting applications (Kim et al., 2008).

Smart Coatings for Corrosion Detection

Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives have been applied in smart coatings for the early detection of steel corrosion. These compounds exhibit "turn-on" fluorescence in response to the presence of ferric ions, signaling the onset of corrosion before it becomes visually apparent. This application highlights the potential of spiro compounds in developing non-destructive evaluation methods for infrastructure maintenance (Augustyniak et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is used in peptide synthesis, its role would likely be as a building block in the formation of larger peptide chains .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)19-12-20(23(19)10-5-11-23)24-22(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20H,5,10-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCIEISOUBCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid

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